molecular formula C6H3BrINO2 B3017576 6-Bromo-5-iodonicotinic acid CAS No. 1200130-82-0; 65799-80-6

6-Bromo-5-iodonicotinic acid

Cat. No.: B3017576
CAS No.: 1200130-82-0; 65799-80-6
M. Wt: 327.903
InChI Key: OOQHQESGBJLMNW-UHFFFAOYSA-N
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Description

6-Bromo-5-iodonicotinic acid (CAS: 1200130-82-0) is a halogenated nicotinic acid derivative with the molecular formula C₆H₃BrINO₂ and a molecular weight of 327.90 g/mol . This compound features a pyridine ring substituted with bromine at the 6-position and iodine at the 5-position, along with a carboxylic acid group at the 3-position. Its physicochemical properties include an XLogP3 value of 2.1, indicating moderate lipophilicity, and a topological polar surface area of 50.2 Ų, suggesting solubility in polar solvents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-iodopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHQESGBJLMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Halogenated Nicotinic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Substituents (Positions) XLogP3* Hydrogen Bond Donors/Acceptors
This compound 1200130-82-0 C₆H₃BrINO₂ 327.90 Br (6), I (5) 2.1 1 / 3
6-Bromo-5-chloronicotinic acid 38185-54-5 C₆H₃BrClNO₂ 236.45 Br (6), Cl (5) ~1.5† 1 / 3
5-Bromo-6-chloronicotinic acid 29241-62-1 C₆H₃BrClNO₂ 236.45 Br (5), Cl (6) ~1.5† 1 / 3
5-Bromo-6-hydroxynicotinic acid 42333-78-8 C₆H₄BrNO₃ 218.01 Br (5), OH (6) ~0.5† 2 / 4
5-Fluoro-6-bromonicotinic acid N/A C₆H₃BrFNO₂ 234.99 F (5), Br (6) ~1.8† 1 / 3

*XLogP3 values are experimentally reported for this compound and estimated for others based on halogen electronegativity and molecular volume.
†Estimated values.

Key Observations :

  • Halogen Size and Lipophilicity : The larger iodine atom in this compound contributes to higher lipophilicity (XLogP3 = 2.1) compared to chlorine (XLogP3 ~1.5) or fluorine (XLogP3 ~1.8). The hydroxyl group in 5-bromo-6-hydroxynicotinic acid reduces lipophilicity (XLogP3 ~0.5) due to increased polarity .
  • Molecular Weight : The iodo derivative’s molecular weight (327.90 g/mol) is significantly higher than chloro- or bromo-analogues (~236 g/mol), impacting pharmacokinetic properties like diffusion rates .

This compound

  • Synthesis: No direct synthesis route is provided in the evidence, but halogenation of nicotinic acid precursors using iodine and bromine sources is likely.
  • Reactivity : The C–I bond is weaker than C–Br or C–Cl, making iodine a superior leaving group in nucleophilic substitution reactions. This property is advantageous in coupling reactions for drug discovery .

6-Bromo-5-chloronicotinic Acid

  • Synthesis : Prepared via halogenation or displacement reactions. For example, 5,6-dibromonicotinic acid reacts with thionyl chloride, where bromine at the 6-position is displaced by chlorine .
  • Reactivity : Bromine at the 6-position is susceptible to substitution, as demonstrated in esterification reactions for agrochemical intermediates .

5-Bromo-6-chloronicotinic Acid

  • Synthesis: Similar to the above, but bromine and chlorine positions are reversed. A study noted unintended chloride displacement of bromine during acid chloride formation, highlighting positional halogen reactivity differences .
  • Reactivity : The Cl substituent at the 6-position stabilizes the ring electronically, reducing susceptibility to substitution compared to the iodo analogue .

5-Bromo-6-hydroxynicotinic Acid

  • Reactivity : The hydroxyl group enables hydrogen bonding and participation in condensation or oxidation reactions, diverging from halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Bromo-5-iodonicotinic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation of nicotinic acid derivatives under controlled conditions. For example, iodination/bromination steps may employ reagents like N-iodosuccinimide (NIS) or bromine sources in the presence of catalysts (e.g., Pd or Cu) . Purity validation requires a combination of techniques:

  • HPLC to assess chemical homogeneity (≥95% purity recommended for research use).
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with attention to aromatic proton splitting patterns and halogen-induced deshielding effects.
  • Elemental analysis to verify stoichiometry, particularly for bromine and iodine content .

Q. How should researchers handle the instability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies indicate that halogenated nicotinic acids degrade under light, moisture, or elevated temperatures. Best practices include:

  • Storing the compound in amber vials at –20°C under inert gas (e.g., argon).
  • Conducting periodic stability checks via TLC or HPLC to monitor decomposition (e.g., detection of dehalogenated byproducts like nicotinic acid) .

Advanced Research Questions

Q. What strategies address the regioselectivity challenges in synthesizing this compound from polyhalogenated precursors?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) can predict reactive sites, while experimental approaches include:

  • Directed ortho-metalation : Using directing groups (e.g., esters) to position halogens selectively.
  • Sequential halogenation : Introducing iodine first (due to its lower reactivity) followed by bromination under mild conditions to avoid overhalogenation .
    • Data Contradiction Note : Conflicting reports on halogenation order (Br vs. I first) may arise from solvent polarity effects. Polar aprotic solvents (DMF) favor bromination at electron-deficient positions .

Q. How can contradictory spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR or mass spectra often stem from:

  • Solvent interactions : Deuterated DMSO may cause peak broadening; compare data in CDCl₃ or D₂O.
  • Isotopic interference : Natural abundance ¹²⁷I (I = 5/2) complicates splitting patterns. High-resolution MS (HRMS) or isotopic labeling can clarify assignments .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Retrosynthesis platforms (e.g., Reaxys, Pistachio) leverage reaction databases to identify feasible pathways. For Suzuki-Miyaura couplings:

  • Boron reagent compatibility : Screen boronic acids/esters with varying steric demands (e.g., aryl vs. alkyl).
  • Catalyst optimization : Pd(PPh₃)₄ or SPhos ligands enhance yields for sterically hindered substrates .

Experimental Design & Data Analysis

Q. How to design kinetic studies for halogen exchange reactions involving this compound?

  • Methodological Answer :

  • Variable control : Monitor reaction rates under varying temperatures (25–80°C), concentrations, and catalysts (e.g., CuI vs. Pd(OAc)₂).
  • Quenching protocols : Use aliquots quenched with aqueous Na₂S₂O₃ to halt reactions at timed intervals.
  • Data normalization : Express conversion rates relative to internal standards (e.g., tert-butylbenzene) in GC-MS analysis .

Q. What statistical methods validate the reproducibility of synthetic yields across multiple batches?

  • Methodological Answer :

  • ANOVA testing : Compare yields (n ≥ 3 batches) to identify outliers or systematic errors (e.g., moisture-sensitive steps).
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

Critical Considerations

  • Avoid common pitfalls : Incomplete halogenation (detected via X-ray crystallography) or residual solvents (identified by ¹H NMR) can skew bioactivity assays .
  • Ethical data reporting : Disclose synthetic failures (e.g., overhalogenation byproducts) to aid community troubleshooting .

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